2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile. For example, 4-chlorobenzonitrile can react with sodium azide in the presence of a catalyst such as copper sulfate to form 2-(4-chlorophenyl)-2H-tetrazole.
Amidation: The tetrazole derivative is then subjected to an amidation reaction with isobutylamine to form the final product, this compound. This reaction can be carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced using specific reagents. For example, oxidation with hydrogen peroxide can yield tetrazole N-oxide derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Derivatives with different substituents on the phenyl ring.
Oxidation: Tetrazole N-oxide derivatives.
Hydrolysis: 4-chlorobenzoic acid and isobutylamine.
Scientific Research Applications
2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide: Similar structure with a bromine atom instead of chlorine.
2-(4-methylphenyl)-N-isobutyl-2H-tetrazole-5-carboxamide: Similar structure with a methyl group instead of chlorine.
2-(4-fluorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological activity. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its analogs with different substituents.
Biological Activity
2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide, a tetrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a tetrazole ring, which is significant for its biological activity. The synthesis typically involves the cycloaddition of an azide with a nitrile, followed by amidation with isobutylamine. This process can utilize coupling agents like EDCI and bases such as triethylamine to enhance yields.
Structural Information
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H14ClN5O |
CAS Number | 1396781-64-8 |
The tetrazole ring structure allows this compound to mimic carboxylate groups in biological systems. This capability facilitates binding to various enzymes and receptors, potentially inhibiting pathways involved in cell proliferation, which is crucial for anticancer activity. The presence of the chlorine atom enhances the compound's electronic properties, possibly increasing its binding affinity to biological targets compared to similar compounds lacking this substituent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus cereus | 0.23 mg/mL |
Escherichia coli | 0.47 mg/mL |
Salmonella Typhimurium | 0.23 mg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. For example, studies have indicated that it may inhibit certain kinases or proteases critical for tumor growth, leading to reduced viability of cancer cells in vitro. Further investigations are needed to elucidate the precise molecular pathways involved.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of several tetrazole derivatives, including our compound, against resistant bacterial strains. Results indicated that modifications in the phenyl group significantly influenced antimicrobial potency .
- Cancer Cell Proliferation : In a recent study involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds:
Compound Name | Structural Variation | Biological Activity |
---|---|---|
2-(4-bromophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide | Bromine instead of Chlorine | Moderate Antimicrobial |
2-(4-methylphenyl)-N-isobutyl-2H-tetrazole-5-carboxamide | Methyl instead of Chlorine | Low Anticancer Activity |
The chlorine substituent appears to enhance both antimicrobial and anticancer activities compared to these analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methylpropyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-8(2)7-14-12(19)11-15-17-18(16-11)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYFYZSEYIKTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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